Basic bismuth gallate; Bismuth gallate, basic; Bismuth(III) subgallate; Dermatol; Devrom

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bismuth subgallate, with the chemical formula C₇H₅BiO₆, is a yellow, odorless powder that has been used for over a century in various medical applications. It is primarily known for its use as an internal deodorant to treat malodor by deodorizing flatulence and stools. Additionally, it has applications in wound therapy and has been used to treat Helicobacter pylori infections .

Preparation Methods

Bismuth subgallate can be synthesized through several methods. One common method involves the precipitation of bismuth subgallate trihydrate from bismuth nitrate solutions using aqueous gallic acid. Another method involves the reaction between solid bismuth oxohydroxonitrate, oxohydroxoperchlorate, oxocarbonate, or oxochloride and a gallic acid solution . These reactions are typically carried out under controlled conditions to ensure the purity and specific surface area of the product .

Chemical Reactions Analysis

Bismuth subgallate undergoes various chemical reactions, including coordination reactions where the phenolate groups of gallic acid coordinate to bismuth ions. The compound is stable under acidic conditions, similar to gastric acid, indicating its resistance to acid degradation . It also forms coordination polymers, which contribute to its unique structural properties .

Scientific Research Applications

Bismuth subgallate has a wide range of scientific research applications. In medicine, it is used as an antimicrobial agent, astringent, hemostatic agent, and internal deodorant. It has been used to treat wounds, gastrointestinal disorders, and syphilis . Additionally, it is effective in treating Helicobacter pylori infections, often in combination with antibiotics and proton-pump inhibitors to overcome bacterial resistance . Its gas sorption properties also make it a subject of interest in materials science .

Mechanism of Action

The exact mechanism of action of bismuth subgallate is not fully understood. it is known to possess protective effects on the gastric mucosa, strong astringent effects, and antimicrobial actions.

Comparison with Similar Compounds

Bismuth subgallate is often compared to other bismuth-based compounds such as bismuth subsalicylate and bismuth subcitrate. Unlike bismuth subgallate, which forms coordination polymers, bismuth subsalicylate forms isolated clusters, and bismuth subcitrate can exist as an open framework . These structural differences contribute to their varying applications and effectiveness in different medical treatments. Bismuth subgallate’s unique gas sorption properties further distinguish it from other bismuth compounds .

Properties

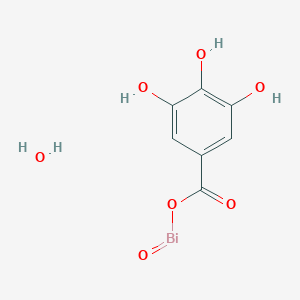

Molecular Formula |

C7H7BiO7 |

|---|---|

Molecular Weight |

412.11 g/mol |

IUPAC Name |

oxobismuthanyl 3,4,5-trihydroxybenzoate;hydrate |

InChI |

InChI=1S/C7H6O5.Bi.H2O.O/c8-4-1-3(7(11)12)2-5(9)6(4)10;;;/h1-2,8-10H,(H,11,12);;1H2;/q;+1;;/p-1 |

InChI Key |

PFQDAJWINJVNFV-UHFFFAOYSA-M |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)O[Bi]=O.O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.